molecular formula C9H6BrClN2O B13928294 4-Bromo-6-chloro-2-methyl-2,7-naphthyridin-1(2H)-one

4-Bromo-6-chloro-2-methyl-2,7-naphthyridin-1(2H)-one

Cat. No.: B13928294
M. Wt: 273.51 g/mol
InChI Key: OIZNWNYSSRVPRF-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-methyl-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-2-methyl-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a naphthyridine precursor, followed by methylation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution can produce various functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-methyl-2,7-naphthyridin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methyl-2,7-naphthyridin-1(2H)-one
  • 6-Chloro-2-methyl-2,7-naphthyridin-1(2H)-one
  • 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one

Uniqueness

4-Bromo-6-chloro-2-methyl-2,7-naphthyridin-1(2H)-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The methyl group also adds to its distinct chemical properties.

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

4-bromo-6-chloro-2-methyl-2,7-naphthyridin-1-one

InChI

InChI=1S/C9H6BrClN2O/c1-13-4-7(10)5-2-8(11)12-3-6(5)9(13)14/h2-4H,1H3

InChI Key

OIZNWNYSSRVPRF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC(=NC=C2C1=O)Cl)Br

Origin of Product

United States

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